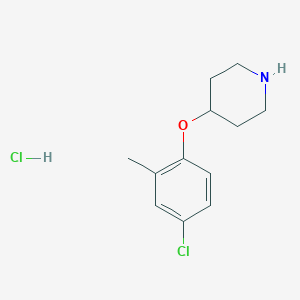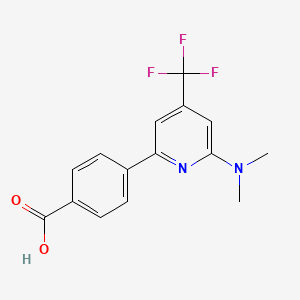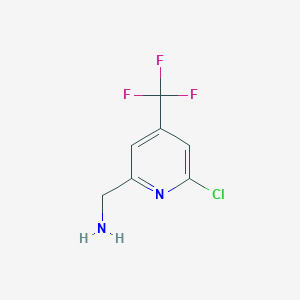
2-アミノ-N-(sec-ブチル)チアゾール-5-スルホンアミド
説明
2-amino-N-(sec-butyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C7H13N3O2S2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(sec-butyl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(sec-butyl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
「2-アミノ-N-(sec-ブチル)チアゾール-5-スルホンアミド」を含む2-アミノチアゾール骨格は、医薬品化学および創薬研究において有望な骨格として登場しています . この核は、ダサチニブやアルペリシブなどの臨床的に適用されている抗がん剤の一部を構成する基本的な部分です . さまざまな2-アミノチアゾールアナログは、乳がん、白血病、肺がん、大腸がん、CNS腫瘍、メラノーマ、卵巣がん、腎臓がん、前立腺がんなど、幅広いヒトがん細胞株に対して、強力で選択的なナノモルレベルの阻害活性を示しています .
抗酸化活性
2-アミノチアゾール誘導体は、抗酸化活性を有することが示されています . 例えば、デンドロドインアナログなどのアミノチアゾール誘導体は、2,2'-アゾビス(2-アミジノプロパン)ジヒドロクロリド (AAPH) ラジカルの生成を阻害する能力を示しています .
抗菌活性
2-アミノチアゾール誘導体は、抗菌活性を有するヘテロ環系の一種です . これらの化合物は、抗菌用途を含むさまざまな治療標的に使用されてきました .
抗炎症活性
2-アミノチアゾール系化合物は、抗炎症活性と関連付けられています . これらの化合物は、抗炎症用途を含むさまざまな治療標的に使用されてきました .
抗ウイルス活性
文献調査により、2-アミノチアゾール誘導体は、抗ウイルス活性を有するヘテロ環系の一種であることが明らかになりました .
抗けいれん活性
2-アミノチアゾール誘導体は、抗けいれん活性と関連付けられています .
抗糖尿病活性
2-アミノチアゾール誘導体は、抗糖尿病活性と関連付けられています .
降圧活性
2-アミノチアゾール誘導体は、降圧活性と関連付けられています .
これらは、科学研究における「2-アミノ-N-(sec-ブチル)チアゾール-5-スルホンアミド」の多くの潜在的な用途のほんの一部です。 この化合物は、医薬品化学および創薬の分野で幅広い潜在的な用途を有することが明らかです .
作用機序
Target of Action
It is known that 2-aminothiazole derivatives, which include 2-amino-n-(sec-butyl)thiazole-5-sulfonamide, have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may interact with its targets in a way that inhibits the growth or proliferation of these cells.
Biochemical Pathways
It is known that 2-aminothiazole derivatives have a broad pharmacological spectrum . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may result in the inhibition of growth or proliferation of these cells.
生化学分析
Biochemical Properties
2-amino-N-(sec-butyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cancer cell proliferation. Additionally, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide has been found to interact with proteins involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide can modulate gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to 2-amino-N-(sec-butyl)thiazole-5-sulfonamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s stability and efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
2-amino-N-(sec-butyl)thiazole-5-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity. For instance, its accumulation in tumor tissues can enhance its anticancer effects, while its distribution in healthy tissues can lead to adverse effects .
Subcellular Localization
The subcellular localization of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can enhance its ability to modulate gene expression, while its presence in the cytoplasm can influence cell signaling pathways. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
2-amino-N-butan-2-yl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S2/c1-3-5(2)10-14(11,12)6-4-9-7(8)13-6/h4-5,10H,3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGRXEYIWYLPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)
![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)


![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)



![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)
![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)


![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)
